molecular formula C8H7ClN2O2S2 B13555248 Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate

Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate

Cat. No.: B13555248
M. Wt: 262.7 g/mol
InChI Key: WQDQMQUNACWWTQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate typically involves the reaction of ethyl 2-bromoacetate with 3-chloro-4-cyano-1,2-thiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The presence of the cyano and chloro groups can enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3-bromo-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate
  • Ethyl 2-[(3-chloro-4-nitro-1,2-thiazol-5-yl)sulfanyl]acetate
  • Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)oxy]acetate

Uniqueness

Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H7ClN2O2S2

Molecular Weight

262.7 g/mol

IUPAC Name

ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate

InChI

InChI=1S/C8H7ClN2O2S2/c1-2-13-6(12)4-14-8-5(3-10)7(9)11-15-8/h2,4H2,1H3

InChI Key

WQDQMQUNACWWTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=NS1)Cl)C#N

Origin of Product

United States

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